rac 3-(1,2,4-Triazol-1-yl)-L-alanine-15N,d2

LC-MS/MS Matrix Effect Correction Food Safety

rac 3-(1,2,4-Triazol-1-yl)-L-alanine-15N,d2 is a stable isotope-labeled analog of the common triazole fungicide metabolite triazolylalanine (TA). It is specifically labeled with nitrogen-15 (15N) on the amino group and two deuterium atoms (d2) on the 1,2,4-triazole ring.

Molecular Formula C5H8N4O2
Molecular Weight 159.15
CAS No. 1219176-41-6
Cat. No. B596501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac 3-(1,2,4-Triazol-1-yl)-L-alanine-15N,d2
CAS1219176-41-6
Molecular FormulaC5H8N4O2
Molecular Weight159.15
Structural Identifiers
SMILESC1=NN(C=N1)CC(C(=O)O)N
InChIInChI=1S/C5H8N4O2/c6-4(5(10)11)1-9-3-7-2-8-9/h2-4H,1,6H2,(H,10,11)/i2D,3D,6+1
InChIKeyXVWFTOJHOHJIMQ-KEGBLKCBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rac 3-(1,2,4-Triazol-1-yl)-L-alanine-15N,d2 (CAS 1219176-41-6): A Defined Stable Isotope-Labeled Internal Standard for Triazole Metabolite Analysis


rac 3-(1,2,4-Triazol-1-yl)-L-alanine-15N,d2 is a stable isotope-labeled analog of the common triazole fungicide metabolite triazolylalanine (TA). It is specifically labeled with nitrogen-15 (15N) on the amino group and two deuterium atoms (d2) on the 1,2,4-triazole ring . This compound is primarily utilized as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to achieve accurate quantification of TA in complex matrices such as food and water [1]. Its structural identity as a racemic mixture of a non-proteinogenic amino acid is confirmed by its molecular formula C5H6D2N3[15N]O2 and a molecular weight of 159.15 g/mol [2].

Critical Limitations of Unlabeled or Differently Labeled Triazolylalanine Standards: Why rac 3-(1,2,4-Triazol-1-yl)-L-alanine-15N,d2 is not Interchangeable


Simple unlabeled triazolylalanine cannot be used as a reliable internal standard for accurate LC-MS/MS quantification due to its co-elution and identical mass spectrometric response to the target analyte, making it unable to correct for variable ionization suppression or enhancement (matrix effects) [1]. While other stable isotope-labeled analogs, such as those labeled with 13C, exist, they are not universally interchangeable due to differences in isotopic stability. Specifically, deuterium labels, like the d2 in the target compound, can theoretically undergo hydrogen-deuterium exchange in protic solvents, a risk not shared by 13C or 15N labels [2]. This means the choice of labeled internal standard involves a trade-off between cost, synthetic accessibility, and analytical performance, making direct substitution without validation a significant source of quantitative error [1].

Quantitative Differentiation Guide for rac 3-(1,2,4-Triazol-1-yl)-L-alanine-15N,d2: Head-to-Head Performance Data Against Comparators


Superior Matrix Effect Correction Over Unlabeled Triazolylalanine in Food and Water Matrices

In a multi-residue LC-MS/MS method for triazole fungicide metabolites, unlabeled triazolylalanine (TA) exhibited severe matrix effects that precluded accurate quantification without a labeled internal standard. The isotopically labeled analog, rac 3-(1,2,4-Triazol-1-yl)-L-alanine-15N,d2, was necessary to correct for these matrix effects, enabling reliable quantification of TA at levels of 25–50 ppb in food commodities (apples, peaches, flour) and at 0.50 ppb in water [1]. This represents a critical performance gap, as the unlabeled compound fails to provide acceptable accuracy in these regulated matrices.

LC-MS/MS Matrix Effect Correction Food Safety

Reduced Risk of Deuterium Exchange Compared to Perdeuterated or Solvent-Exposed Deuterium Labels

A general class-level inference highlights a key stability risk for deuterated internal standards. Deuterium labels can undergo hydrogen-deuterium (H/D) exchange in protic solvents, leading to a time-dependent decrease in the internal standard response and subsequent overestimation of analyte concentration [1]. The target compound's deuterium atoms are placed on the 3- and 5-positions of the 1,2,4-triazole ring , which are aromatic C-D bonds and are significantly less susceptible to exchange than deuterium on aliphatic chains or heteroatoms. This provides superior stability compared to alternative deuterated TA analogs with labels on more exchange-labile positions, although any deuterium label carries a theoretical risk not shared by 13C or 15N labels alone [1].

Isotope Stability H/D Exchange Method Robustness

Guaranteed Chemical Purity of 98% for Reliable Quantitative Method Development

The commercial standard for rac 3-(1,2,4-Triazol-1-yl)-L-alanine-15N,d2 is supplied with a minimum chemical purity of 98% [1]. This high purity is critical for its role as an internal standard, as any significant contamination with unlabeled or structurally similar impurities could contribute to the analyte signal, leading to systematic errors in quantification. This purity specification provides a reliable baseline for method validation and procurement quality assurance.

Reference Standard Purity Method Validation Analytical Quality

High-Value Application Scenarios for rac 3-(1,2,4-Triazol-1-yl)-L-alanine-15N,d2 Based on Demonstrated Performance


Regulatory Residue Analysis of Triazole Fungicide Metabolites in Food Commodities

The compound is the definitive internal standard for LC-MS/MS methods quantifying the common triazole metabolite triazolylalanine (TA) in foodstuffs like apples, peaches, and flour. The evidence shows it is essential for correcting matrix effects to achieve the 25–50 ppb quantification limits required for dietary risk assessment and regulatory compliance [1].

Environmental Fate and Water Quality Monitoring of Triazole Fungicide Metabolites

For the analysis of TA in raw and tap water, the labeled standard enables quantification at the 0.50 ppb level, a sensitivity necessary to meet EPA and other environmental monitoring standards [1]. Its use directly addresses the challenge of accurate quantification in highly variable water matrices.

High-Precision Pharmacokinetic and Metabolism Studies of Triazole-Containing Compounds

The incorporation of 15N and deuterium labels provides a mass shift (typically +3 Da) that minimizes interference from the natural isotope distribution of the unlabeled analyte, enabling precise pharmacokinetic tracing. The aromatic placement of deuterium minimizes H/D exchange, ensuring the labeled drug's concentration-time profile is measured accurately throughout the study .

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